
N-hydroxy-n-propyl-ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-n-propyl-ethanimidamide is an organic compound with the molecular formula C5H12N2O It is a derivative of ethanimidamide, where the nitrogen atom is substituted with a hydroxy group and a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-n-propyl-ethanimidamide typically involves the reaction of n-propylamine with an appropriate precursor, such as an ethanimidamide derivative. The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the formation of the desired product. The reaction temperature and time are critical parameters that need to be optimized to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production methods often incorporate advanced techniques such as catalytic processes and automated control systems to ensure consistent product quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-hydroxy-n-propyl-ethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve reagents such as halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
N-hydroxy-n-propyl-ethanimidamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mecanismo De Acción
The mechanism of action of N-hydroxy-n-propyl-ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group plays a crucial role in these interactions, often forming hydrogen bonds with target molecules. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-hydroxyacetamidine: Similar in structure but with a shorter alkyl chain.
N-hydroxy-n-butyl-ethanimidamide: Similar but with a longer alkyl chain.
N-hydroxy-n-ethyl-ethanimidamide: Similar but with an ethyl group instead of a propyl group.
Uniqueness
N-hydroxy-n-propyl-ethanimidamide is unique due to its specific alkyl chain length, which can influence its chemical reactivity and biological activity. The presence of the hydroxy group also imparts distinct properties, such as increased polarity and the ability to form hydrogen bonds, which can affect its interactions with other molecules.
Propiedades
Número CAS |
62626-41-9 |
|---|---|
Fórmula molecular |
C5H13ClN2O |
Peso molecular |
152.62 g/mol |
Nombre IUPAC |
N-hydroxy-N'-propylethanimidamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O.ClH/c1-3-4-6-5(2)7-8;/h8H,3-4H2,1-2H3,(H,6,7);1H |
Clave InChI |
ZADCAYRKVTZGKR-UHFFFAOYSA-N |
SMILES canónico |
CCCN=C(C)NO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


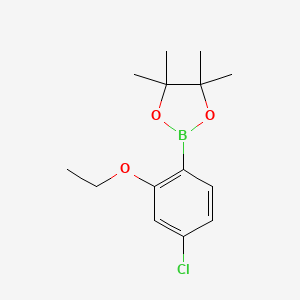
![2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol](/img/structure/B14019487.png)
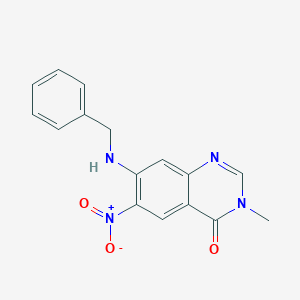
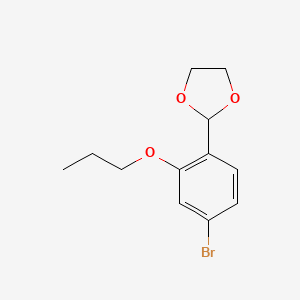
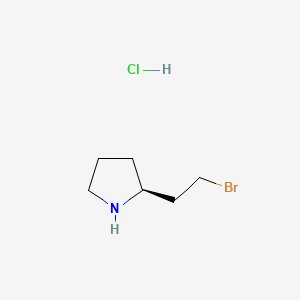
![1-Amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B14019518.png)
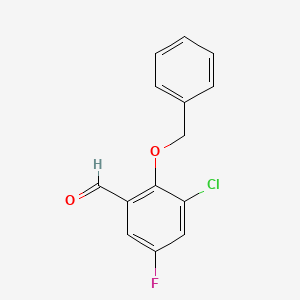

![4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate](/img/structure/B14019530.png)
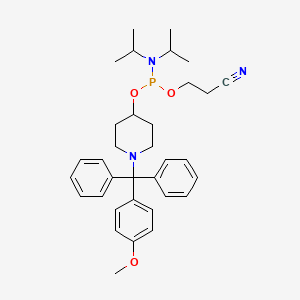

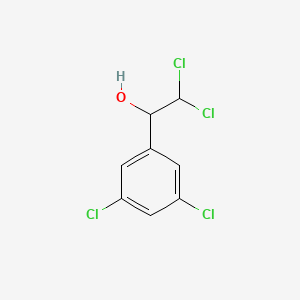
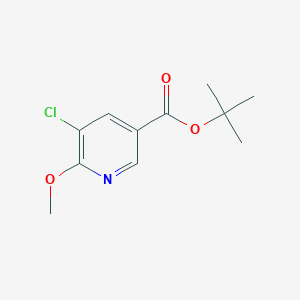
![Methyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14019548.png)
